CDK2 Baseline Inactivity: Quantified Negative Control Value for SAR Campaigns
The unsubstituted 1,6-dimethyl scaffold exhibits essentially no CDK2 inhibitory activity (IC₅₀ > 10,000 nM), as reported in the Yang et al. (2013) J. Med. Chem. SAR study [1]. This contrasts with 4-substituted derivatives built on the identical 1,6-dimethyl core: compound 5g achieves CDK2 IC₅₀ = 0.128 µM (128 nM), while compound 3d achieves CDK2 IC₅₀ = 0.332 µM (332 nM) and outperforms the reference CDK2 inhibitor roscovitine (IC₅₀ = 0.457 µM) [2][3]. The >78,000-fold activity differential between the parent scaffold and optimized derivative 5g quantifies the scaffold's value as an unambiguous negative control for assay validation and SAR baseline establishment.
| Evidence Dimension | CDK2/CyclinA2 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (CDK2, biochemical assay) |
| Comparator Or Baseline | Compound 5g: IC₅₀ = 0.128 µM (128 nM) vs. CDK2; Compound 3d: IC₅₀ = 0.332 µM (332 nM); Roscovitine: IC₅₀ = 0.457 µM (457 nM) |
| Quantified Difference | >78,000-fold potency gap between parent scaffold (1,6-dimethyl) and most potent 4-substituted derivative (5g); compound 3d is 1.38-fold more potent than roscovitine |
| Conditions | CDK2/CyclinA2 biochemical inhibition assay; compounds 5c/5g from Nemr et al. Bioorg Chem 2024; compounds 3d/3e from Hassan et al. Bioorg Med Chem 2025 |
Why This Matters
This >78,000-fold dynamic range establishes the 1,6-dimethyl parent scaffold as a uniquely validated negative control, enabling procurement teams to source a single defined compound that serves as both the inactive baseline and the synthetic entry point for derivative libraries—eliminating the need to qualify separate negative control compounds from different chemical series.
- [1] Yang LL, Li GB, Ma S, et al. J Med Chem. 2013;56(4):1641-1655. BindingDB BDBM50429477: 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CDK2 IC₅₀ >10,000 nM. View Source
- [2] Nemr MTM, Elshewy A, Ibrahim ML, El Kerdawy AM, Halim PA. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors. Bioorg Chem. 2024;150:107566. Compounds 5c (CDK2 IC₅₀ = 0.244 µM) and 5g (CDK2 IC₅₀ = 0.128 µM). View Source
- [3] Hassan RA, et al. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies. Bioorg Med Chem. 2025. Compound 3d CDK2 IC₅₀ = 0.332 ± 0.018 µM vs. roscovitine IC₅₀ = 0.457 ± 0.025 µM. View Source
